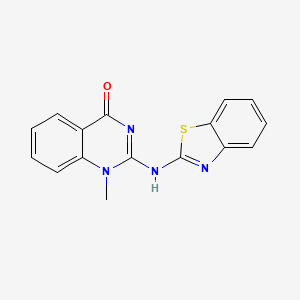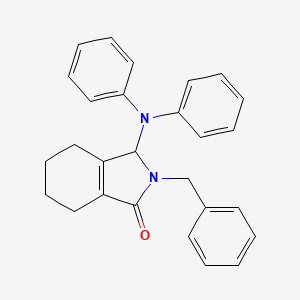![molecular formula C14H12F3N3O2 B12454095 N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12454095.png)
N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that belongs to the class of trifluoromethyl-containing polysubstituted pyrimidine derivatives. These compounds are known for their broad pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties . The presence of the trifluoromethyl group in the compound enhances its biological activity and stability, making it a valuable target for drug development and other scientific research applications .
Méthodes De Préparation
The synthesis of N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves several steps. One common method includes the reaction of 6-(m-Tolyl)-4-(trifluoromethyl)pyrimidine with glycine under specific conditions. The reaction typically requires a solvent such as chloroform and a base like potassium carbonate . The mixture is stirred at room temperature until the reaction is complete, followed by purification to obtain the desired product .
Analyse Des Réactions Chimiques
N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of ubiquitin-specific protease 7 (USP7), which plays a role in the regulation of protein degradation . By inhibiting USP7, the compound can induce apoptosis in cancer cells, thereby exerting its antitumor effects .
Comparaison Avec Des Composés Similaires
N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can be compared with other similar compounds, such as:
N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: This compound also contains a trifluoromethyl group and exhibits similar pharmacological activities.
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
Propriétés
Formule moléculaire |
C14H12F3N3O2 |
|---|---|
Poids moléculaire |
311.26 g/mol |
Nom IUPAC |
2-[[4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C14H12F3N3O2/c1-8-3-2-4-9(5-8)10-6-11(14(15,16)17)20-13(19-10)18-7-12(21)22/h2-6H,7H2,1H3,(H,21,22)(H,18,19,20) |
Clé InChI |
SVZVBTPCGMUAIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine](/img/structure/B12454014.png)
![Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate](/img/structure/B12454015.png)

methyl}-2-methoxy-N-methylacetamide](/img/structure/B12454029.png)

![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone](/img/structure/B12454041.png)


![3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B12454061.png)
![4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide](/img/structure/B12454066.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B12454074.png)
![3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide](/img/structure/B12454080.png)

![2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12454104.png)
